Technical Guide: (S)-Fmoc-2-amino-3-decyloxy-propionic acid in Peptide Engineering
Technical Guide: (S)-Fmoc-2-amino-3-decyloxy-propionic acid in Peptide Engineering
Executive Summary
(S)-Fmoc-2-amino-3-decyloxy-propionic acid (CAS: 1013997-63-1), often abbreviated as Fmoc-Ser(O-Decyl)-OH , represents a strategic building block in modern peptide therapeutics. Unlike canonical amino acids, this derivative introduces a permanent, metabolically stable lipid chain directly into the peptide backbone via an ether linkage.
This modification is not merely structural; it is functional. By incorporating a C10 (decyl) alkyl chain, researchers can modulate the hydrophobicity of a peptide without altering its overall charge state. This is a critical tool for half-life extension (via albumin binding), membrane anchoring , and enhancing cell permeability .
This guide provides a comprehensive technical workflow for utilizing Fmoc-Ser(O-Decyl)-OH in Solid-Phase Peptide Synthesis (SPPS), ensuring high coupling efficiency and structural integrity.
Chemical Architecture & Strategic Utility
Structural Analysis
The compound is a derivative of L-Serine where the side-chain hydroxyl proton is replaced by a decyl group.
-
Core Scaffold: L-Serine (provides the alpha-amino acid backbone).
-
Protection: Fmoc (Fluorenylmethyloxycarbonyl) on the
-terminus for SPPS compatibility. -
Modification: A Decyl (
) ether linkage at the -carbon.
Key Differentiator: Unlike acylation (e.g., attaching a fatty acid to a Lysine side chain), the ether linkage in Fmoc-Ser(O-Decyl)-OH is non-hydrolyzable under physiological conditions. This ensures the lipid tail remains permanently attached, preventing premature degradation of the lipophilic moiety.
Mechanism of Action: The "Lipid Handle"
Incorporating this residue confers specific pharmacokinetic (PK) advantages:
-
Albumin Hitchhiking: The C10 chain binds non-covalently to hydrophobic pockets on Human Serum Albumin (HSA). Since HSA has a half-life of ~19 days, the bound peptide evades rapid renal clearance.
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Membrane Insertion: The aliphatic tail can insert into the lipid bilayer, anchoring the peptide to cell surfaces or facilitating endosomal escape.
Visualization: Pharmacokinetic Pathway
Figure 1: Mechanism of half-life extension via Albumin binding. The C10 tail facilitates reversible binding to HSA, protecting the peptide from rapid renal clearance.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Integrating lipidated amino acids requires modified protocols to overcome steric hindrance and aggregation. The hydrophobic tail can cause the growing peptide chain to "collapse" on the resin, reducing coupling efficiency.
Materials & Reagents
| Component | Specification | Purpose |
| Building Block | Fmoc-Ser(O-Decyl)-OH | Lipidation source. |
| Resin | Rink Amide or Wang (Low Loading: <0.4 mmol/g) | Low loading prevents steric crowding of lipid tails. |
| Coupling Reagents | HATU / HOAt / DIEA | High-efficiency activation to overcome sterics. |
| Solvent System | DMF / DCM (1:1 ratio) | DCM is crucial to solvate the lipid chain and prevent aggregation. |
| Cleavage Cocktail | TFA / TIS / | Standard cleavage; ether linkage is stable. |
Step-by-Step Coupling Protocol
Pre-requisite: Ensure the resin is adequately swelled in DCM for at least 30 minutes prior to synthesis to open the polymer matrix.
Step 1: Activation
Do not pre-activate for more than 2-3 minutes to avoid racemization.
-
Dissolve Fmoc-Ser(O-Decyl)-OH (3.0 eq relative to resin) in 1:1 DMF/DCM .
-
Note: If solubility is poor, mild heating (35°C) or addition of NMP is permissible.
-
-
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Add DIEA (6.0 eq) immediately before adding to the resin.
Step 2: Coupling
-
Add the activated solution to the resin.
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Agitate (shake, do not stir) for 2 hours at room temperature.
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Optimization: For sequences >15 residues, perform a "Double Coupling" (repeat Step 1 & 2 with fresh reagents).
-
-
Wash: DMF (3x), DCM (3x), DMF (3x). The DCM wash is critical to remove unreacted lipidated species.
Step 3: Capping (Recommended)
Because unreacted sites are difficult to detect after a bulky coupling, perform an acetylation step.
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Add Acetic Anhydride/DIEA/DMF (10:5:85).
-
React for 10 minutes.
Step 4: Fmoc Deprotection
-
Treat with 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if applicable).
-
Monitor UV absorbance to ensure complete removal of the Fmoc group.
Cleavage & Isolation
The ether bond in Ser(O-Decyl) is stable to high concentrations of Trifluoroacetic Acid (TFA).
-
Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.[1]
-
Time: 2-3 hours at Room Temperature.
-
Precipitation: Use cold Diethyl Ether.
-
Warning: Lipopeptides often act as surfactants. The precipitate may be "soapy" or gel-like. Centrifuge at high speed (4000 rpm) at 4°C to pellet.
-
Quality Control & Characterization
Lipopeptides present unique challenges in analysis due to their amphiphilic nature.
HPLC Analysis
Standard C18 gradients (0-100% Acetonitrile) may result in broad peaks or irreversible binding due to the C10 chain.
-
Column: C4 or Diphenyl columns are often superior for lipidated peptides.
-
Temperature: Run the column at 50-60°C . Elevated temperature reduces hydrophobic interaction strength, sharpening the peaks.
-
Mobile Phase: Add Isopropanol (IPO) to Mobile Phase B (e.g., 80% ACN / 20% IPO) to improve solubility and elution.
Mass Spectrometry
-
ESI-MS: Expect the mass shift corresponding to the decyl ether.
-
Molecular Weight Calculation: Serine residue (87 Da) + Decyl group (
, 140 Da) - H (1 Da) = ~226 Da residue mass added.
-
-
Fragmentation: In MS/MS, the ether linkage is generally stable, but characteristic fragments of the lipid tail may be observed.
Workflow Visualization
Figure 2: Optimized SPPS Cycle for Lipidated Amino Acids. Note the emphasis on DCM washes and potential double coupling.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance or aggregation. | Use microwave-assisted coupling (50°C, 10 min) or switch solvent to 100% NMP. |
| Broad HPLC Peaks | Hydrophobic interaction with column. | Switch to C4 column; Increase column temp to 60°C; Add Isopropanol to eluent. |
| Low Solubility | Lipid chain aggregation. | Dissolve peptide in HFIP (Hexafluoroisopropanol) or DMSO before dilution for purification. |
| "Soapy" Precipitate | Surfactant properties.[2] | Do not filter. Centrifuge at 4°C. Wash pellet with cold ether multiple times. |
References
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Chemical Structure & Identity
- Source: PubChem / CAS Registry.
-
Title: (S)-Fmoc-2-amino-3-decyloxy-propionic acid (CAS 1013997-63-1).
-
Link:[Link] (Search via CAS 1013997-63-1)
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Peptide Lipidation Str
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SPPS of Lipid
- Source: BenchChem Applic
-
Title: Protocols for Solid-Phase Peptide Synthesis: Incorporating Fmoc-Serine Derivatives.[1]
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Albumin Binding Mechanisms
